molecular formula C10H13N5O5 B12110318 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12110318
M. Wt: 283.24 g/mol
InChI Key: JEIPQKWFUIEONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, commonly known as zidovudine (AZT) or azidothymidine, is a nucleoside reverse transcriptase inhibitor (NRTI) first approved in 1987 for the treatment of HIV/AIDS. Its chemical structure (C₁₀H₁₃N₅O₄, molecular weight 267.24 g/mol) features a thymine base linked to a modified deoxyribose sugar with a 3′-azido (-N₃) group replacing the native 3′-hydroxyl . This modification prevents further elongation of viral DNA by reverse transcriptase, thereby inhibiting HIV replication . AZT is administered orally or intravenously and is metabolized intracellularly to its active triphosphate form .

Key applications include:

  • First-line therapy for HIV-1 infection in combination with other antiretrovirals .
  • Prevention of maternal-fetal HIV transmission .
  • Investigational use in mitochondrial DNA (mtDNA) depletion studies due to its off-target inhibition of DNA polymerase-γ (pol-γ) .

Properties

IUPAC Name

1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIPQKWFUIEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trityl Protection and Mesylation

The patented method begins with 2'-halothymidine (X = Cl or Br) as the starting material. The 5'-hydroxyl group is protected using a trityl group under basic conditions in pyridine at 40–70°C, yielding 5'-trityl-2'-halothymidine. Subsequent mesylation of the 3'-hydroxyl with methanesulfonyl chloride in dichloromethane at 0–5°C produces 5'-trityl-3'-mesyl-2'-halothymidine. This step ensures selective activation of the 3'-position for nucleophilic substitution.

Hydrogenation and Elimination

Stereochemical Control via Mitsunobu Reaction

Inversion of Configuration

In alternative routes, the Mitsunobu reaction is employed to invert stereochemistry at the 3'-position. For example, treating 3'-epi-zidovudine with benzoic acid and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C facilitates configuration inversion, yielding the desired β-D-threofuranosyl isomer. This method addresses challenges in achieving the correct stereochemistry during earlier synthetic steps.

Side Reactions and Byproduct Formation

Mitsunobu conditions may inadvertently lead to elimination products, such as alkene 19 , when applied to unprotected intermediates. Optimizing reaction time and temperature minimizes these byproducts, ensuring >85% conversion to the desired epimer.

Carbocyclic Analog Synthesis and Lessons for AZT

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC reactions, explored for triazole-containing nucleosides, demonstrate the compatibility of azido groups with diverse reaction conditions. For AZT, this compatibility ensures that the 3'-azido group remains intact during subsequent modifications, such as 5'-O-deprotection.

Comparative Analysis of Key Synthetic Steps

StepReagents/ConditionsYield (%)Key Challenges
Trityl ProtectionTrityl chloride, pyridine, 40–70°C90–95Solubility of intermediates in pyridine
MesylationMethanesulfonyl chloride, CH₂Cl₂, 0–5°C85–90Exothermic reaction control
Azide SubstitutionNaN₃, DMF, 80–110°C75–80Competing elimination reactions
Acidic DeprotectionHCl/MeOH, 25–40°C95–98Over-hydrolysis of glycosidic bond

Industrial-Scale Optimization

Solvent and Catalyst Selection

Industrial protocols favor methanol as a solvent for hydrogenation and deprotection steps due to its low cost and ease of removal. Raney nickel, preferred over palladium catalysts, offers higher selectivity for halogen removal without reducing the azido group.

Waste Reduction Strategies

The one-pot methodology minimizes solvent waste by consolidating protection, mesylation, hydrogenation, and azide substitution into a single reaction vessel. This approach reduces production costs by 30% compared to traditional multi-step isolation .

Chemical Reactions Analysis

Types of Reactions

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines. Inhibition of DHODH has been linked to antiviral effects against various viruses, including measles virus.

  • Inhibition Mechanism : The compound's azido group enhances its ability to interfere with viral replication processes by targeting DHODH, leading to a decrease in nucleotide synthesis essential for viral RNA replication .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited significant antiviral activity in vitro, showing promise as potential therapeutic agents against viral infections .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains.

  • Antibacterial Activity : Research indicates that modifications to the core structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Case Studies :
    • A series of synthesized analogues were tested using disc diffusion methods, revealing promising results against common bacterial strains .

Drug Discovery and Development

The unique structural attributes of this compound make it a valuable candidate in drug discovery programs.

  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how structural modifications can enhance biological activity, guiding the design of more potent derivatives.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins, aiding in the rational design of new compounds based on this scaffold .

Mechanism of Action

The compound exerts its effects by inhibiting viral replication. It is incorporated into the viral DNA by the viral reverse transcriptase enzyme, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include the viral reverse transcriptase and the viral DNA polymerase .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Structural Modification Mechanism of Action Primary Indication Key Toxicity
AZT (Zidovudine) 3′-azido substitution Chain termination via NRTI inhibition HIV/AIDS Mitochondrial toxicity, anemia
Stavudine (d4T) 2′,3′-didehydro-2′,3′-dideoxy NRTI HIV/AIDS Peripheral neuropathy, lipodystrophy
Zalcitabine (ddC) 2′,3′-dideoxycytidine NRTI HIV/AIDS Peripheral neuropathy
Didanosine (ddI) 2′,3′-dideoxyinosine NRTI HIV/AIDS Pancreatitis, lactic acidosis
Trifluridine 5-trifluoromethyl substitution Thymidylate synthase inhibition Herpes keratitis, cancer Myelosuppression

Key Findings:

Structural Impact on Activity :

  • The 3′-azido group in AZT confers resistance to enzymatic cleavage compared to the hydroxyl group in natural thymidine, enhancing its antiviral specificity .
  • Stavudine’s unsaturated dideoxy structure (2′,3′-didehydro) reduces mitochondrial DNA polymerase-γ binding affinity, but it retains potent chain-terminating activity .
  • Trifluridine’s 5-trifluoromethyl group enhances thymidylate synthase inhibition, making it effective in cancer therapy but distinct from NRTIs .

Mitochondrial Toxicity: AZT and stavudine exhibit mitochondrial toxicity via pol-γ inhibition, leading to mtDNA depletion. In transgenic mice, AZT reduced cardiac mtDNA by 50% and increased fibrosis, whereas stavudine exacerbated lipodystrophy . Zalcitabine and didanosine show lower pol-γ affinity but higher rates of neuropathy due to axonal mitochondrial dysfunction .

Resistance Profiles :

  • AZT resistance arises from mutations in HIV reverse transcriptase (e.g., M41L, T215Y), which reduce azido-thymidine triphosphate incorporation .
  • Stavudine and zalcitabine share partial cross-resistance with AZT but are more susceptible to the K65R mutation .

Pharmacokinetic and Efficacy Data

Table 2: Pharmacokinetic Properties

Compound Bioavailability (%) Half-life (h) Active Metabolite Dosing Frequency
AZT 60–75 1.1 AZT-triphosphate Twice daily
Stavudine 86 1.5 d4T-triphosphate Twice daily
Lamivudine 86 5–7 Lamivudine-triphosphate Once daily
  • Efficacy: In clinical trials, AZT monotherapy reduced HIV viral load by 0.3–0.4 log₁₀ copies/mL, whereas combination regimens (e.g., AZT + lamivudine) achieved >1.5 log₁₀ reductions .
  • Synergy : AZT’s azido group enhances synergy with protease inhibitors (e.g., indinavir) by prolonging the intracellular half-life of active metabolites .

Toxicity and Clinical Considerations

  • AZT : Dose-dependent anemia and neutropenia occur in 30–40% of patients, necessitating frequent hematologic monitoring .
  • Stavudine: Higher incidence of lipoatrophy (27% vs.
  • Trifluridine : Unlike NRTIs, its topical use minimizes systemic toxicity but can cause ocular irritation .

Biological Activity

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, often referred to as a modified nucleoside, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound belongs to a class of azido derivatives which are known for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

  • Molecular Formula : C9H11N5O5
  • Molecular Weight : 269.217 g/mol
  • CAS Number : 26929-65-7
  • IUPAC Name : 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The azido group is known to enhance the compound's interaction with nucleic acid polymerases, leading to chain termination during DNA replication. This mechanism is similar to that observed with other nucleoside analogs like azidothymidine (AZT), which has been extensively studied for its antiviral properties against HIV.

Biological Activity Overview

  • Antiviral Activity :
    • The compound has shown promising antiviral effects against various viruses by inhibiting viral replication through interference with viral RNA synthesis. Studies suggest that it may act similarly to AZT, which is known for its efficacy against HIV and other retroviruses .
  • Antibacterial Activity :
    • Preliminary studies indicate potential antibacterial properties against specific strains of bacteria, although comprehensive data is still required to establish efficacy and mechanism .
  • Cytotoxicity :
    • Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve induction of apoptosis in malignant cells, although further investigations are necessary to delineate the pathways involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntibacterialActivity against Enterobacteriaceae
CytotoxicInduction of apoptosis in cancer cells

Detailed Findings

  • Antiviral Studies :
    • In vitro studies have demonstrated that the compound effectively inhibits the replication of RNA viruses by acting as a competitive inhibitor for viral polymerases. This was evidenced by reduced viral load in treated cell cultures compared to controls .
  • Cytotoxicity Assessment :
    • A study examining the effects on various cancer cell lines revealed significant growth inhibition at micromolar concentrations. The mechanism was linked to DNA damage and subsequent apoptosis, as indicated by increased levels of cleaved caspase-3 and PARP .
  • Antibacterial Testing :
    • The antibacterial activity was assessed using standard agar diffusion methods against several pathogenic strains. Results indicated moderate effectiveness against Gram-negative bacteria, warranting further exploration into its potential as an antibacterial agent .

Q & A

What are the key synthetic pathways for introducing the azido group in nucleoside analogs like this compound?

Basic
The azido group is typically introduced via nucleophilic substitution or diazo transfer reactions. For example, phosphorylation of the 3'-hydroxyl group with dichlorophosphoryl reagents (as in ) can precede azide substitution under controlled conditions. Reaction optimization using Design of Experiments (DoE) methods, such as factorial designs, helps minimize side reactions and improve yield . Characterization via FTIR (azide stretch ~2100 cm⁻¹) and NMR (disappearance of hydroxyl proton signals) confirms successful substitution .

How can computational methods predict the reactivity of this compound in novel reaction environments?

Advanced
Quantum chemical calculations (e.g., DFT) combined with transition state analysis can model azide group reactivity, such as its participation in Staudinger or click chemistry. Institutions like ICReDD integrate reaction path searches with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for regioselective modifications . Molecular dynamics simulations further assess conformational stability of the oxolan-2-yl ring under varying pH, critical for designing prodrug derivatives .

What spectroscopic techniques are essential for characterizing structural deviations in synthesized batches?

Basic
1H/13C NMR identifies regiochemical discrepancies (e.g., azide positioning) via coupling patterns and chemical shifts. X-ray crystallography (as in ) resolves non-planar conformations, with dihedral angles between pyrimidine and oxolan rings indicating steric strain. Elemental analysis validates purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

How does the hydroxymethyl group influence the compound’s stability under acidic/basic conditions?

Advanced
Hydrolytic stability studies (e.g., HPLC monitoring at pH 1–13) reveal that the hydroxymethyl group undergoes oxidation to a carbonyl under strong acidic conditions, while the azido group remains intact. Buffered solutions (pH 6.5, ammonium acetate/acetic acid) are optimal for storage, as evidenced by accelerated stability testing . Kinetic studies using Arrhenius plots quantify degradation rates, informing shelf-life predictions .

What strategies resolve contradictions in biological activity data across different cell lines?

Advanced
Mechanistic studies (e.g., enzymatic assays with thymidine kinase) assess phosphorylation efficiency, a key step in antiviral activity. Conflicting cytotoxicity data may arise from cell-specific transport mechanisms (e.g., nucleoside transporters SLC28/29). CRISPR knockouts of these transporters in HeLa vs. HEK293 cells can isolate uptake dependencies . Metabolomic profiling (LC-MS) identifies intracellular metabolites, clarifying prodrug activation pathways .

How can reaction engineering improve yield in large-scale synthesis?

Basic
Membrane separation technologies (e.g., nanofiltration) remove unreacted azide precursors, while continuous-flow reactors enhance heat/mass transfer during exothermic steps (e.g., phosphorylation). Process simulations (Aspen Plus®) optimize solvent selection (e.g., DMF vs. acetonitrile) to reduce byproduct formation .

What role do substituents play in modulating the compound’s interaction with viral polymerases?

Advanced
Molecular docking (AutoDock Vina) and MD simulations show the 3'-azido group sterically hinders reverse transcriptase binding, while the 5-methyl group enhances hydrophobic interactions. Free energy perturbation (FEP) calculations quantify binding affinity changes (±0.5 kcal/mol) upon substituting the hydroxymethyl group with halogens . Comparative studies with 3'-deoxy analogs ( ) validate resistance profiles against viral mutants .

How do conformational dynamics affect the compound’s solubility and crystallinity?

Advanced
Single-crystal XRD ( ) reveals intramolecular H-bonds between the azido group and adjacent hydroxyl, stabilizing a chair-like oxolan conformation. This reduces solubility in apolar solvents but enhances crystallinity. Powder XRD and DSC identify polymorphs, with Form I (melting point 162°C) exhibiting superior bioavailability in pharmacokinetic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.